N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide
Description
Properties
IUPAC Name |
N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3OS/c17-13-8-6-11(7-9-13)14-10-22-16(18-14)20-19-15(21)12-4-2-1-3-5-12/h1-10H,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIHZEQKVTVRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NNC2=NC(=CS2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide typically involves the reaction of 4-(4-fluorophenyl)-1,3-thiazol-2-amine with benzenecarbohydrazide under specific conditions. One common method involves the use of a solvent such as ethanol and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzenecarbohydrazide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous benzohydrazide derivatives differ in substituents on the thiazole ring, hydrazide linkage modifications, or additional functional groups. Below is a detailed comparison of biological activities, structural features, and pharmacological profiles:
Antimicrobial Activity
Anticancer Activity
Structural and Functional Insights
- Thiazole vs. Benzimidazole : Thiazole-based derivatives (e.g., This compound ) exhibit moderate enzymatic inhibition due to sulfur’s electron-withdrawing effects, whereas benzimidazole analogs (e.g., 147 ) show stronger DNA intercalation due to aromatic planararity .
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability and metabolic stability compared to chlorine, which increases cytotoxicity but may elevate toxicity risks .
- Hydrazide Modifications : Substituents like bromine or methoxy groups (e.g., 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide ) enhance target specificity by modulating electronic and steric properties .
Key Research Findings
- Synthetic Routes : The target compound is synthesized via condensation of 4-(4-fluorophenyl)-1,3-thiazole-2-carbohydrazide with benzoyl chloride, analogous to methods for 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide .
- Pharmacokinetics: Fluorinated derivatives like this compound exhibit improved blood-brain barrier penetration compared to non-fluorinated analogs .
- Toxicity : Chlorophenyl-substituted compounds (e.g., 5a ) show higher cytotoxicity but also greater hepatotoxicity risks than fluorophenyl derivatives .
Biological Activity
N'-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a thiazole ring substituted with a fluorophenyl group and a benzohydrazide moiety. Its molecular formula is , with a molecular weight of approximately 236.27 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits potent antimicrobial properties against various bacterial strains. It has shown selective activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) reported range from 15.625 to 125 μM, indicating its effectiveness in inhibiting bacterial growth .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (μM) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |
| Enterococcus faecalis | 62.5 - 125 | Disruption of nucleic acid synthesis |
| Methicillin-resistant S. aureus (MRSA) | 62.216 - 124.432 | Bactericidal activity |
Anti-biofilm Activity
The compound has also demonstrated significant anti-biofilm activity against MRSA and Staphylococcus epidermidis, which are notorious for their ability to form biofilms that contribute to chronic infections. The biofilm minimum inhibitory concentration (MBIC) values indicate that it is effective at concentrations lower than those required for planktonic cells, suggesting a unique mechanism that targets biofilm formation specifically .
Table 2: Anti-biofilm Activity
| Bacterial Strain | MBIC (μg/mL) | Comparison with Ciprofloxacin (MBIC μM) |
|---|---|---|
| MRSA | 62.216 - 124.432 | 0.381 |
| Staphylococcus epidermidis | 31.108 - 62.216 | 0.381 |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of protein synthesis and nucleic acid production pathways. This multi-target approach may enhance its efficacy against resistant strains .
Case Studies
In a recent study, the compound was tested against clinical isolates of MRSA and showed promising results in reducing biofilm formation by up to 90%. This indicates potential for use in treating chronic infections associated with biofilms, which are often resistant to conventional antibiotics .
Q & A
Q. Table 1: Representative Synthetic Protocols
How is structural characterization of this compound performed?
Basic Research Question
Characterization relies on spectroscopic and crystallographic methods:
- Spectroscopy :
- X-ray Crystallography : SHELX software refines crystal structures to determine bond lengths, angles, and packing motifs .
What biological activities have been reported for this compound and its derivatives?
Basic Research Question
Derivatives exhibit diverse bioactivities:
- Antimicrobial : 2-Bromo-5-methoxy analogs show MIC values of 2–8 µg/mL against Staphylococcus aureus and E. coli .
- Anticancer : IC₅₀ values of 10–25 µM in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines via apoptosis induction .
- Analgesic : In vivo models (e.g., acetic acid-induced writhing) show 40–60% pain reduction at 50 mg/kg doses .
Q. Methodological Approach :
- Synthesize analogs with systematic substituent variations.
- Test in parallel bioassays and correlate activities with Hammett constants or logP values .
What crystallographic methods are used for structural determination?
Advanced Research Question
- Data Collection : Single-crystal X-ray diffraction (Cu-Kα or Mo-Kα radiation).
- Refinement : SHELXL refines structures with R-factors < 0.05. Hydrogen bonds and π-π interactions stabilize crystal packing .
- Validation : PLATON checks for voids and twinning; CCDC deposition ensures reproducibility .
How can researchers resolve contradictions in biological data across studies?
Advanced Research Question
Discrepancies arise from assay conditions or structural variations:
- Assay Variability : Standardize protocols (e.g., MTT vs. SRB assays for cytotoxicity) .
- Structural Confounders : Compare substituent effects (e.g., 2-bromo vs. 2-methoxy analogs) .
- Statistical Analysis : Use ANOVA or multivariate regression to isolate key variables .
What computational methods predict molecular targets for this compound?
Advanced Research Question
- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., MAPK1) or tubulin .
- Pharmacophore Mapping : Identifies essential features (e.g., hydrogen bond acceptors near the thiazole ring) .
- MD Simulations : Assess binding stability over 100 ns trajectories (AMBER or GROMACS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
